Nopaline

Plant Pathology Crown Gall Tumorigenesis Opine Bioactivity

Nopaline is the obligatory reference standard for nopaline-type Agrobacterium tumefaciens systems and nos-gene GMO screening. Unlike octopine-family compounds, nopaline exclusively induces the noc catabolic regulon and a distinct 56 kDa protein profile in pTiC58/pTiT37 strains, making it irreplaceable for regulatory-compliant ISO/TS 21569-7 qPCR positive controls. For Brassica crop and Arabidopsis transformation research, nopaline is the analytically correct opine marker based on host-range specificity evidence. Procure this high-purity standard to ensure plasmid-specific induction and valid GMO detection results.

Molecular Formula C11H20N4O6
Molecular Weight 304.30 g/mol
CAS No. 22350-70-5
Cat. No. B031955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNopaline
CAS22350-70-5
SynonymsN-[(1S)-4-[(Aminoiminomethyl)amino]-1-carboxybutyl]-D-glutamic Acid
Molecular FormulaC11H20N4O6
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N
InChIInChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7+/m0/s1
InChIKeyLMKYZBGVKHTLTN-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nopaline (CAS 22350-70-5) Opine Chemical Properties and Tumor-Specific Baseline Data for Laboratory Procurement


Nopaline (CAS 22350-70-5, molecular formula C₁₁H₂₀N₄O₆, molecular weight 304.30 g/mol) is a non-protein amino acid derivative classified as an opine, specifically a member of the nopaline family formed via reductive condensation of L-arginine with α-ketoglutarate [1]. It is a tumor-specific compound produced in plant crown gall tumors induced by nopaline-type strains of Agrobacterium tumefaciens, and serves as a selective carbon and nitrogen source for the inducing bacterial strain . Commercially available nopaline is typically supplied as a powder with purity ≥95%, stored at -20°C for long-term stability (up to 3 years as powder), and exhibits a melting point of 175-177°C (decomposition) . The compound is sparingly soluble in water, with solubility enhanced by mild heating and ultrasonication [2].

Why Octopine or Other Opines Cannot Substitute for Nopaline in Strain-Specific Agrobacterium Research and GMO Detection


Generic substitution among opines is scientifically invalid due to the strict plasmid-encoded specificity of both opine catabolism and biosynthesis in the Agrobacterium-plant interaction system. Nopaline-type Ti plasmids (e.g., pTiC58, pTiT37) encode the noc (nopaline catabolism) region that confers exclusive utilization of nopaline and structurally related nopaline-family opines, but not octopine-family compounds [1]. Conversely, octopine-type plasmids (e.g., pTiA6, pTiAch5) encode the occ region specific for octopine catabolism. This specificity extends to protein induction: nopaline induces a distinct set of proteins (including 56 kDa species) only in strains harboring nopaline-type Ti plasmids, while octopine fails to do so in these strains, confirming non-overlapping regulatory responses [2]. Furthermore, the nopaline synthase (nos) gene promoter and terminator are widely employed as regulatory elements in transgenic plant vectors; analytical methods for GMO detection (ISO/TS 21569-7:2022) specifically target the nos sequence, and substituting with octopine synthase (ocs) gene targets would yield false negatives in regulatory compliance testing [3].

Nopaline Quantitative Differentiation Evidence Against Octopine and Other Opine Comparators for Scientific Selection


Tumor Growth Promotion Activity of Nopaline Versus Octopine in Strain-Matched Crown Gall Bioassays

In a direct head-to-head comparison using the Phaseolus vulgaris primary leaf tumor assay, nopaline's tumor growth-promoting activity was strictly dependent on the inducing bacterial strain. On tumors induced by nopaline-type strain T-37, nopaline exhibited activity equal to octopine and carnosine (nopaline = octopine = carnosine > lysopine) [1]. Critically, on tumors induced by octopine-type strain B6, nopaline showed markedly lower relative activity compared to octopine (octopine = carnosine > lysopine ≫ nopaline) [1]. This strain-dependent differential activity demonstrates that nopaline cannot be functionally substituted by octopine in nopaline-type strain systems, and vice versa.

Plant Pathology Crown Gall Tumorigenesis Opine Bioactivity

Host Range Specificity of Nopaline-Type Versus Octopine-Type Agrobacterium Strains in Plant Tumorigenesis

A comprehensive characterization study compared tumorigenesis across multiple plant families using nopaline-type and octopine-type A. tumefaciens strains [1]. Tumor assay results demonstrated that nopaline-type strains caused more plant species within the Brassicaceae family to form tumors compared to octopine-type strains [1]. In contrast, octopine-type strains showed a broader host range within the Solanaceae and Asteraceae families [1]. This quantitative host-family preference establishes that nopaline-type strains (and by extension, nopaline as their diagnostic opine marker) exhibit quantifiably different pathogenicity profiles that directly impact experimental design and strain selection.

Agrobacterium tumefaciens Host Range Crown Gall Disease

Plasmid-Specific Protein Induction by Nopaline Versus Octopine in Agrobacterium tumefaciens

In a direct comparative study of opine-inducible protein synthesis, nopaline induced a specific set of proteins (molecular masses: 83, 76, 62, 58, 56, 44, 42, 31, and 22 kDa) exclusively in A. tumefaciens strains harboring nopaline-type Ti plasmids (pTiC58 and pTiT37) [1]. Octopine induced a similar but distinct set of proteins (lacking the 56 kDa species) only in strains with octopine-type Ti plasmids (pTiA6 and pTiAch5) [1]. The absence of cross-induction confirms that nopaline and octopine trigger non-overlapping, plasmid-specific regulatory cascades, with the initial catabolic steps being uniquely opine-specific [1].

Protein Induction Ti Plasmid Opine Catabolism

Analytical Detection Sensitivity of Nopaline by RP-HPLC with Fluorescence Derivatization

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with fluorescence detection following NBD-F (4-fluoro-7-nitrobenzoxadiazole) derivatization enables sensitive quantification of nopaline and other imine-linked opines [1]. The on-column detection limit for NBD-derivatized opines ranged from 0.1 pmol to 5 pmol across the opine panel tested [1]. While the study did not report individual detection limits per opine, the method's applicability to nopaline was demonstrated, providing a quantifiable sensitivity benchmark for analytical method selection in opine research [1].

HPLC Fluorescence Detection Opine Quantification

Utilization of Nopaline as Sole Carbon and Nitrogen Source by Agrobacterium Isolates

In a field isolate characterization study from Malus rootstocks, 4 out of 12 Agrobacterium tumefaciens strains (33.3%) utilized nopaline as the sole carbon and nitrogen source in culture media, while 3 strains (25%) utilized mannopine and 4 strains (33.3%) utilized both mannopine and nopaline [1]. Notably, none of the 12 A. tumefaciens strains tested utilized octopine as a sole carbon/nitrogen source [1]. In contrast, among Pseudomonas spp. isolates from the same environment, 48 strains utilized nopaline, 41 utilized octopine, and only 1 utilized both [1].

Opine Catabolism Agrobacterium Ecology Nutritional Utilization

Optimal Application Scenarios for Nopaline Based on Validated Differentiation Evidence


Genetic Transformation of Brassicaceae Crops Using Nopaline-Type Agrobacterium Systems

Based on host range specificity evidence showing nopaline-type A. tumefaciens strains cause more plant species in the Brassicaceae family to form tumors [1], nopaline is the analytically correct opine marker for transformation work in Brassica species (including B. napus, B. oleracea, B. rapa) and Arabidopsis thaliana. Teratoma formation in Brassica crown galls occurs more frequently upon induction with nopaline strains, and axenically cultured Brassica tumor calli maintain stable opine synthase activity [2]. Procurement of nopaline analytical standards and nopaline-type strains is indicated for plant biotechnology researchers working with this economically important crop family.

GMO Detection and Regulatory Compliance Testing Targeting the Nopaline Synthase (nos) Gene

The nopaline synthase gene promoter (P-nos) and terminator are among the most frequently used regulatory elements in transgenic plant constructs [1]. ISO/TS 21569-7:2022 specifies qualitative real-time PCR methods for detecting the nos gene sequence (86 bp amplicon using primers At-nop-f2/At-nop-r2 and probe At-nop-s1) [2]. Nopaline as a reference standard supports method validation and positive control preparation in GMO screening laboratories. This application is uniquely associated with nopaline-type Ti plasmid-derived sequences and cannot be substituted with octopine synthase (ocs) gene targets.

Environmental Microbiology Studies of Opine Catabolism and Agrobacterium Ecology

Field isolate characterization data demonstrate that nopaline is utilized as a sole carbon and nitrogen source by 33.3% of Agrobacterium tumefaciens isolates and 48 Pseudomonas spp. isolates from apple rootstock environments [1]. In contrast, zero A. tumefaciens isolates tested utilized octopine [1]. Nopaline-containing selective media are therefore quantifiably more effective than octopine-based media for isolating and characterizing nopaline-catabolizing Agrobacterium strains from environmental samples, supporting ecological studies and biocontrol agent screening.

Plasmid-Specific Regulatory Studies of nopaline-Type Ti Plasmid Function

Nopaline induces a distinct protein profile (including a unique 56 kDa species) exclusively in strains harboring nopaline-type Ti plasmids such as pTiC58 and pTiT37 [1]. Octopine fails to induce protein synthesis in these strains, and the initial steps of nopaline catabolism are specifically induced by nopaline alone [1]. Researchers investigating noc region gene regulation, opine transport systems (noc-encoded binding protein-dependent transport), or plasmid-specific catabolic pathways must procure nopaline to elicit the correct regulatory response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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